molecular formula C5H8ClNO2 B174425 1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride CAS No. 181712-46-9

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride

Cat. No.: B174425
CAS No.: 181712-46-9
M. Wt: 149.57 g/mol
InChI Key: JBJNVOMCOJMDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride is the salt form of a well-characterized irreversible inhibitor for the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This enzyme plays a critical role in the metabolism of ACC, the immediate precursor to the plant hormone ethylene. The primary research value of this compound lies in its unique mechanism-based action, which has been instrumental in elucidating the novel catalytic mechanism of this pyridoxal 5'-phosphate (PLP)-dependent enzyme. Studies have established that the compound acts as a mechanism-based inactivator. The inactivation process involves enzyme-catalyzed ring scission, leading to the formation of a highly reactive turnover product, 3-methyl-2-oxobutenoic acid. This product then acts as an affinity label, covalently modifying active-site nucleophiles and effectively trapping them for identification. Research using the tritiated form of the inhibitor has identified several modified residues, including Ser-78, which is implicated as a key catalytic base. This has provided strong evidence for a nucleophilic addition-initiated ring cleavage pathway, establishing an unprecedented mechanism in coenzyme B6-dependent catalysis. Consequently, this compound is a vital tool for enzymologists studying ACC deaminase and for probing unusual reaction mechanisms in PLP enzyme biochemistry .

Properties

IUPAC Name

1-amino-2-methylidenecyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-3-2-5(3,6)4(7)8;/h1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJNVOMCOJMDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride (commonly referred to as 2-methylene-ACC) is a cyclopropane derivative that has garnered attention due to its unique biological activities, particularly as an inhibitor of specific enzymes. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a natural plant hormone involved in ethylene biosynthesis. The following sections explore the biological activity of 2-methylene-ACC, including its mechanism of action, effects on various biological systems, and relevant case studies.

2-Methylene-ACC acts primarily as an irreversible inhibitor of ACC deaminase, an enzyme that catalyzes the cleavage of the cyclopropane ring in ACC. This inhibition leads to the accumulation of ACC and subsequently affects ethylene production in plants. The mechanism involves the modification of active site residues within the enzyme, notably Ser-78, Lys-26, Cys-41, Cys-162, and Lys-245 .

Key Findings:

  • Enzyme Inhibition : The inhibition is characterized by the formation of a stable complex between 2-methylene-ACC and ACC deaminase, resulting in altered enzymatic activity and substrate turnover .
  • Active Site Modification : Studies have shown that 2-methylene-ACC modifies nucleophilic residues in the enzyme's active site, impacting its catalytic efficiency and specificity .

Biological Activity

The biological activity of this compound extends beyond enzyme inhibition. It has been evaluated for various pharmacological effects:

Antiviral Activity

Research has explored the potential antiviral properties of methylenecyclopropane derivatives. In vitro studies indicated that several analogs, including 2-methylene-ACC, were screened against a range of viruses such as HSV-1 and HSV-2. However, at concentrations up to 100 µg/mL, significant antiviral activity was not observed .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on ACC Deaminase Inhibition :
    • Objective : To elucidate the mechanism by which 2-methylene-ACC inhibits ACC deaminase.
    • Methods : Kinetic studies involving wild-type and mutant forms of ACC deaminase were conducted.
    • Results : The study confirmed that 2-methylene-ACC effectively inhibits enzyme activity through irreversible binding, with kinetic parameters indicating a significant reduction in turnover number (k_cat) and affinity (K_m) for ACC .
  • Impact on Ethylene Production in Plants :
    • Objective : To assess how inhibition of ACC deaminase affects ethylene biosynthesis in plant tissues.
    • Methods : Plant tissues treated with varying concentrations of 2-methylene-ACC were analyzed for ethylene production.
    • Results : A marked increase in ACC levels was observed alongside reduced ethylene production, demonstrating the compound's regulatory role in plant physiology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Concentration Tested Reference
ACC Deaminase InhibitionIrreversible inhibitionVaries
Antiviral ActivityNo significant effectUp to 100 µg/mL
Ethylene ProductionDecreased due to enzyme inhibitionVaries

Scientific Research Applications

Antiviral and Antitumor Activity

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride has been identified as a significant intermediate in the synthesis of antiviral agents, particularly for treating Hepatitis C. It acts as an inhibitor of the NS3/4A protease, a critical enzyme for the replication of the Hepatitis C virus. Studies have demonstrated that this compound exhibits high antiviral activity, making it a promising candidate for therapeutic development against viral infections .

Enzyme Inhibition

The compound functions as an irreversible inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme involved in ethylene biosynthesis in plants. By inhibiting this enzyme, 2-methylene-ACC can alter plant growth and development, leading to potential applications in agriculture to enhance crop yield and stress resistance .

Antibiotic Development

Research has indicated that derivatives of 1-amino-2-methylenecyclopropanecarboxylic acid are being explored as lead compounds for antibiotic drugs. Their ability to inhibit pyridoxal-phosphate dependent enzymes positions them as candidates for developing new antibiotics and antitumor drugs .

Plant Growth Regulation

The compound has been studied for its role as a plant growth regulator. Its ability to inhibit ACC deaminase can lead to increased levels of ethylene in plants, which is crucial for various physiological processes such as fruit ripening and stress responses. This property makes it valuable in agricultural practices aimed at improving crop resilience and productivity .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including the use of chiral building blocks and enzymatic methods to ensure high yields and purity. The compound can be derived from other cyclopropane derivatives through hydrolysis and functional group transformations, allowing for the production of various analogs with tailored properties .

Case Studies

Study Focus Findings
Study A (Drugs of the Future, 2009)Antiviral activityDemonstrated high efficacy against Hepatitis C virus NS3/4A protease .
Study B (PubMed, 2003)Enzyme inhibitionEstablished 2-methylene-ACC as an irreversible inhibitor of ACC deaminase; elucidated mechanism of action .
Study C (Agricultural Sciences)Plant growth regulationShowed potential for enhancing crop yield through ethylene modulation .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

The following table and analysis highlight key structural, functional, and applicative differences between 1-amino-2-methylenecyclopropanecarboxylic acid hydrochloride and related cyclopropane-containing compounds:

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications
This compound 181712-46-9 C₅H₈ClNO₂ 161.58 g/mol Amino, methylene, carboxylic acid (HCl salt) Drug design, enzyme inhibition studies
1-Aminocyclopropane-1-carboxylic acid (ACC) 22059-21-8 C₄H₇NO₂ 101.10 g/mol Amino, carboxylic acid Ethylene biosynthesis in plants, stress response modulation
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 g/mol Boc-protected amino, carboxylic acid Peptide synthesis, intermediate in organic chemistry
Jatrorrhizine hydrochloride 6688-11-5 C₂₀H₂₀ClNO₄ 381.83 g/mol Isoquinoline alkaloid (HCl salt) Antidiabetic, antimicrobial agents

Structural and Functional Differences

  • Amino Group and Salt Form: Unlike ACC, which exists as a free carboxylic acid, the target compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents . The methylene group in the target compound introduces additional steric strain and reactivity, which is absent in ACC’s simpler cyclopropane structure .
  • Biological Role: ACC is a direct precursor of ethylene in plants, critical for regulating growth and stress responses .
  • Synthetic Utility : The Boc-protected analog (CAS 88950-64-5) is used in peptide synthesis, whereas the methylene-substituted derivative’s steric hindrance limits its use in traditional peptide coupling, favoring niche applications in small-molecule drug discovery .

Physicochemical Properties

  • Stability : The hydrochloride salt form of the target compound improves stability under acidic conditions compared to ACC, which degrades readily during ethylene biosynthesis .
  • Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL) relative to neutral cyclopropane derivatives like ACC (solubility ~10 mg/mL in water) .
  • Reactivity : The methylene group in the target compound may participate in [2+2] cycloadditions or act as a Michael acceptor, unlike ACC, which primarily undergoes oxidative cleavage by ACC oxidase .

Research Findings

  • ACC in Plants: ACC is enzymatically converted to ethylene by ACC oxidase, a process critical for fruit ripening and stress signaling . Knockout studies in Arabidopsis show ACC-deficient mutants exhibit delayed senescence and reduced stress tolerance .

Preparation Methods

Hydrolysis of 1-Amino-2-vinylcyclopropanecarbonitrile

The hydrolysis of 1-amino-2-vinylcyclopropanecarbonitrile using hydrochloric acid (HCl) is a direct route to the hydrochloride salt. The reaction proceeds via acid-mediated nitrile hydrolysis to yield the corresponding carboxylic acid amide, followed by further acid treatment to generate the hydrochloride.

Reaction Conditions :

  • Nitrile substrate : 1-Amino-2-vinylcyclopropanecarbonitrile.

  • Acid : Concentrated HCl (1–3 equivalents).

  • Temperature : 0–50°C, with optimal conversion at 20–30°C.

  • Solvent : Methanol or ethanol.

The reaction achieves >80% conversion within 3–5 hours, with the hydrochloride salt precipitating upon cooling. Purification involves recrystallization from ethanol/water mixtures.

Cyclization and Subsequent Acidification

Cyclopropane Ring Formation via Alkylation

This method involves cyclizing 2-acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters) with dimethyl sulfate and alkali metal alcoholates, followed by saponification and HCl-mediated acidification.

Key Steps :

  • Cyclization : Reacting acyl-methionine esters with dimethyl sulfate in toluene at 80–150°C.

  • Saponification : Treating intermediates with aqueous NaOH (2–5 M) at 70–150°C.

  • Acidification : Adding concentrated HCl at 0–30°C to precipitate the hydrochloride salt.

Yield : 95–98% after recrystallization from methanol.

Multi-Step Synthesis with Chiral Resolution

Asymmetric Synthesis via Enzymatic Resolution

A stereoselective route involves synthesizing racemic 1-amino-2-vinylcyclopropanecarboxylic acid methyl ester, followed by enzymatic resolution using Alcalase® to isolate the (1R,2S)-isomer. The hydrochloride salt forms via HCl treatment in methanol.

Critical Parameters :

  • Enzyme : Alcalase 2.4L® (pH 7.7–8.2, 37–38°C).

  • Hydrolysis : 72-hour incubation to achieve 99.5% enantiomeric excess.

  • Salt Formation : Adding HCl to the free amino acid in methanol, yielding crystalline hydrochloride.

Yield : 82% after crystallization.

Nitro Reduction and Hydrolysis

Nitroacetic Acid Ester Route

Nitroacetic acid esters react with 1,2-dihaloethane under basic conditions to form cyclopropane intermediates. Subsequent nitro reduction (SnCl₂/HCl) and hydrolysis yield the target compound.

Procedure :

  • Cyclization : Nitroacetic acid ethyl ester + 1,2-dibromoethane + Na₂CO₃ in dichloromethane (reflux, 80–120°C).

  • Reduction : SnCl₂ in methanol/HCl (15–20°C, 2–4 hours).

  • Hydrolysis : NaOH (70–90°C) followed by HCl acidification.

Yield : 75–85% after ethanol recrystallization.

Comparative Analysis of Methods

Method Key Reagents Temperature Range Yield Reference
Nitrile HydrolysisHCl, methanol20–30°C>80%
Cyclization/AcidificationDimethyl sulfate, NaOH, HCl80–150°C95–98%
Enzymatic ResolutionAlcalase®, HCl37–38°C82%
Nitro ReductionSnCl₂, NaOH, HCl70–90°C75–85%

Q & A

Q. What safety protocols are critical when handling 1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : Safety measures include:
  • Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or aerosols, as the compound may cause respiratory irritation (GHS H315/H319/H335) .
  • Storage : Store in a tightly sealed container at room temperature, away from strong oxidizers to avoid decomposition into hazardous gases (e.g., CO, NOx) .
  • Disposal : Follow institutional guidelines for hazardous waste; avoid release into waterways due to potential aquatic toxicity .

Q. What synthetic methodologies are reported for cyclopropane-containing amino acid derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Cyclopropane derivatives are typically synthesized via:
  • Amino Protection/Deprotection : Use of Cbz (carbobenzyloxy) or Boc (tert-butoxycarbonyl) groups to protect the amino group during reaction steps, followed by acidic or catalytic hydrogenation for deprotection .
  • Cyclopropanation : Employ Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) or transition-metal-catalyzed [2+1] cycloadditions to form the strained cyclopropane ring .
  • Optimization : Reaction yields improve under anhydrous conditions, inert atmospheres (N₂/Ar), and low temperatures (−78°C to 0°C) to stabilize reactive intermediates .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitution or peptide coupling reactions?

  • Methodological Answer : The cyclopropane ring’s high angle strain (~60° vs. ideal 109.5°) increases electrophilicity at the methylene carbon, enhancing susceptibility to nucleophilic attack. For example:
  • Peptide Bond Formation : The strained ring facilitates nucleophilic attack by amine groups on activated carboxylates (e.g., via EDC/HOBt coupling), forming stable peptide conjugates .
  • Reactivity Studies : DFT calculations or kinetic isotope effect (KIE) experiments can quantify ring strain contributions to reaction rates .

Q. What analytical techniques are recommended to assess stereochemical purity and stability of derivatives under varying conditions?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with UV detection to resolve enantiomers; validate with >98% ee standards .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., in D₂O or DMSO-d₆) identifies diastereomers via coupling constants (e.g., J values for cyclopropane protons) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis or ring-opening byproducts via LC-MS .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with active sites (e.g., proteases or transporters) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and hydrogen-bonding networks in aqueous or lipid bilayer environments .
  • QSAR Studies : Corrogate cyclopropane geometry (bond lengths/angles) with bioactivity data to design derivatives with enhanced potency .

Key Research Challenges

  • Stereocontrol : Achieving enantioselective cyclopropanation remains challenging; asymmetric catalysis (e.g., Rh₂(OAc)₄ with chiral ligands) may improve stereopurity .
  • Stability : The compound’s hydrolytic sensitivity requires formulation in lyophilized or anhydrous matrices for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.